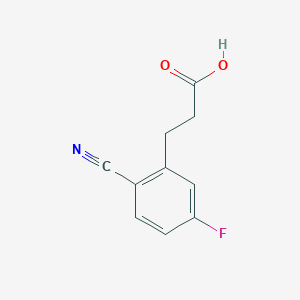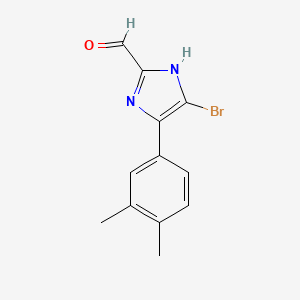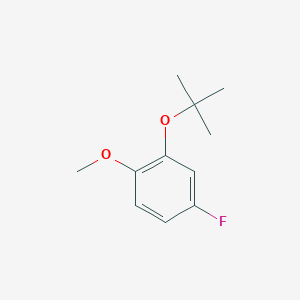
2-(tert-Butoxy)-4-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-4-fluoroanisole is an organic compound that features a tert-butoxy group and a fluoro-substituted anisole moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-(tert-Butoxy)-4-fluoroanisole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-(tert-Butoxy)-4-fluoroanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.
Scientific Research Applications
2-(tert-Butoxy)-4-fluoroanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activity and therapeutic effects.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-4-fluoroanisole involves its interaction with molecular targets through various pathways. For example, in elimination reactions, the compound can undergo E2 elimination to form alkenes. The tert-butoxy group acts as a bulky base, facilitating the removal of protons and the formation of double bonds .
Comparison with Similar Compounds
2-(tert-Butoxy)-4-fluoroanisole can be compared with other similar compounds, such as:
Potassium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Sodium tert-butoxide: Similar in reactivity to potassium tert-butoxide, used as a strong base in various reactions.
tert-Butyl hydroperoxide: An oxidizing agent used in organic synthesis.
These compounds share the tert-butoxy group, which imparts unique reactivity and steric properties, making them valuable in different chemical transformations.
Properties
Molecular Formula |
C11H15FO2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-fluoro-1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO2/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3 |
InChI Key |
NKIKRHGIYGFQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
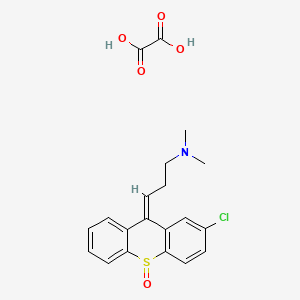

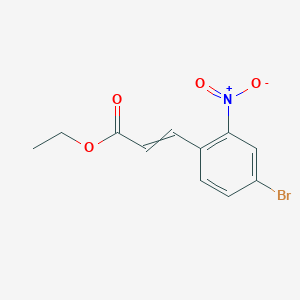
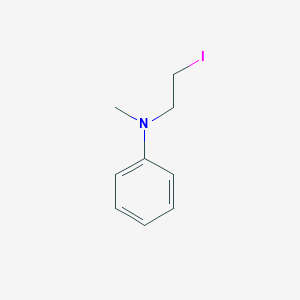

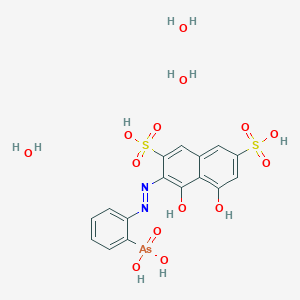
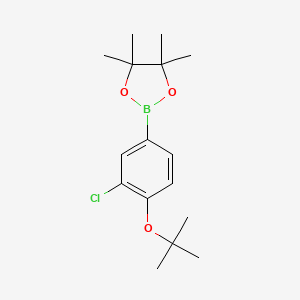
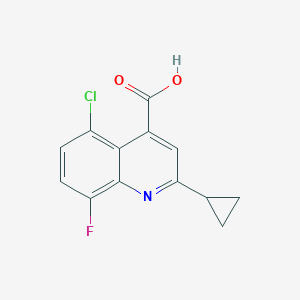
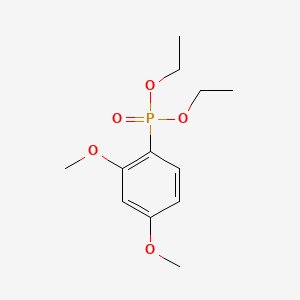
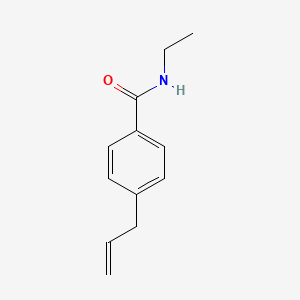
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)
